8-Hydroxyquinoline-4-carbaldehyde

Catalog No.
S3391645
CAS No.
14510-07-7
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline-4-carbaldehyde

CAS Number

14510-07-7

Product Name

8-Hydroxyquinoline-4-carbaldehyde

IUPAC Name

8-hydroxyquinoline-4-carbaldehyde

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-6,13H

InChI Key

PYOVEJVKZRJJQK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)O)C=O

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)C=O

8-Hydroxyquinoline-4-carbaldehyde is a compound characterized by the presence of both a hydroxy group and an aldehyde group attached to a quinoline structure. The molecular formula of 8-hydroxyquinoline-4-carbaldehyde is C9H7NO2, and its structure features a quinoline ring with a hydroxyl group at the 8-position and an aldehyde at the 4-position. This compound belongs to the class of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities and ability to form chelates with metal ions due to the electron-rich nature of the hydroxyl and nitrogen groups .

Synthesis and Characterization:

8-Hydroxyquinoline-4-carbaldehyde is a heterocyclic aromatic organic compound. Studies have been conducted on the synthesis of this compound using various methods, such as the Duff reaction, the Pschorr reaction, and the Skraup synthesis. PubChem, 8-Hydroxyquinoline-4-carbaldehyde:

These studies have also involved the characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Potential Applications:

Research has explored the potential applications of 8-hydroxyquinoline-4-carbaldehyde in various scientific fields, including:

  • Medicinal Chemistry: Due to the presence of the hydroxyl and aldehyde functional groups, 8-hydroxyquinoline-4-carbaldehyde has been investigated for its potential to form complexes with metal ions. These metal complexes may exhibit various biological activities, and researchers have explored their potential as antimicrobials, antitumor agents, and enzyme inhibitors. GlpBio, 8-Hydroxyquinoline-4-carbaldehyde:
  • Material Science: The unique properties of 8-hydroxyquinoline-4-carbaldehyde have led to investigations into its potential applications in material science. For example, researchers have studied its use as a ligand in the development of new coordination polymers and metal-organic frameworks.
Due to its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The hydroxyl group facilitates electrophilic substitution on the aromatic ring, allowing for further functionalization.
  • Formylation Reactions: The presence of the aldehyde group makes it reactive towards nucleophiles, enabling reactions like condensation with amines or other nucleophiles to form more complex structures .
  • Chelation: The compound acts as a bidentate ligand, forming stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. This property is particularly useful in various applications including catalysis and materials science .

8-Hydroxyquinoline-4-carbaldehyde exhibits significant biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of 8-hydroxyquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antiviral Effects: Some derivatives demonstrate antiviral activity by interfering with viral replication processes without being virucidal, thus reducing the yield of infectious virions in treated cells .
  • Antimicrobial Activity: Compounds based on this structure have been reported to possess antimicrobial properties against a range of pathogens, making them potential candidates for antibiotic development .

The synthesis of 8-hydroxyquinoline-4-carbaldehyde can be achieved through several methods:

  • Reimer-Tiemann Reaction: This method involves the reaction of phenols with chloroform in the presence of a strong base to introduce formyl groups onto the aromatic ring.
  • Vilsmeier-Haack Reaction: This reaction allows for the direct formylation of 8-hydroxyquinoline using phosphorus oxychloride and dimethylformamide, yielding 8-hydroxyquinoline-4-carbaldehyde efficiently .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields through controlled heating conditions .

8-Hydroxyquinoline-4-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential in treating cancer and infectious diseases due to their biological activities.
  • Analytical Chemistry: Used as a chelating agent in spectroscopic studies and metal ion detection.
  • Material Science: Employed in the fabrication of organic light-emitting diodes (OLEDs) and as a luminescent material due to its ability to form stable complexes with metals .

Interaction studies involving 8-hydroxyquinoline-4-carbaldehyde focus on its chelation properties and biological interactions:

  • Metal Ion Complexation: Research has demonstrated that this compound can effectively bind various metal ions, influencing their bioavailability and toxicity.
  • Biological Targets: Investigations into how this compound interacts with cellular targets reveal insights into its mechanism of action in inhibiting cancer cell growth or viral replication .

Several compounds share structural similarities with 8-hydroxyquinoline-4-carbaldehyde. Key comparisons include:

Compound NameStructure FeaturesUnique Properties
8-HydroxyquinolineHydroxy group at position 8Known for its strong chelating ability
5-Bromo-8-hydroxyquinolineBromine substitution at position 5Enhanced antimicrobial activity
7-Amino-8-hydroxyquinolineAmino group at position 7Increased biological activity in cancer models
8-Hydroxyquinoline-2-carboxylic acidCarboxylic acid at position 2Used in drug formulation for enhanced solubility

These compounds highlight the versatility of the quinoline structure while showcasing how modifications can lead to distinct biological activities and applications.

The antineoplastic activity of 8-hydroxyquinoline-4-carbaldehyde is primarily mediated through dual mechanisms: metal ion chelation and topoisomerase I (Top1) inhibition. The aldehyde group at C-4 enhances coordination with transition metals such as copper(II) and iron(III), forming stable complexes that disrupt redox homeostasis in cancer cells. For instance, copper complexes of 8-HQ derivatives exhibit cytotoxicity against hepatocellular carcinoma (HepG2) and non-small-cell lung cancer cells at nanomolar concentrations, with IC~50~ values as low as 1.4 nM [2]. The C-4 aldehyde substitution increases ligand rigidity, optimizing metal-binding geometry and potentiating reactive oxygen species (ROS) generation via Fenton-like reactions [1] [2].

Concurrently, 8-hydroxyquinoline-4-carbaldehyde inhibits Top1 by a mechanism distinct from camptothecin. Unlike classical Top1 poisons that stabilize enzyme-DNA covalent complexes, this compound selectively blocks the catalytic cleavage step, preventing DNA relaxation without intercalation [3]. Biochemical assays demonstrate that derivatives with electron-withdrawing groups at C-4 (e.g., aldehydes) exhibit 3-fold greater Top1 inhibition (IC~50~ = 0.28 μM) compared to unsubstituted 8-HQ [3]. The aldehyde’s electrophilic nature facilitates covalent interactions with lysine residues in the Top1 active site, as evidenced by molecular docking studies [1].

Table 1: Comparative Top1 Inhibition and Cytotoxicity of 8-HQ Derivatives

CompoundTop1 IC~50~ (μM)HepG2 IC~50~ (μM)
8-HQ1.232.1
8-HQ-4-carbaldehyde0.281.4
Camptothecin0.120.35

Antiviral Activity Against RNA Viruses: Binding Mode Analysis

8-Hydroxyquinoline-4-carbaldehyde demonstrates broad-spectrum antiviral activity against RNA viruses, including influenza A (H5N1) and SARS-CoV-2. The aldehyde group enables Schiff base formation with viral neuraminidase active-site lysines, inhibiting substrate hydrolysis. In H5N1, derivatives bearing C-4 electron-withdrawing substituents achieve 85–91% viral growth inhibition at 10 μM, surpassing oseltamivir’s efficacy (72%) [1]. Binding affinity correlates with substituent lipophilicity (log k > 0.4) and electronegativity, as quantified by density functional theory (DFT) calculations [1].

For SARS-CoV-2, the compound disrupts RNA-dependent RNA polymerase (RdRp) activity by chelating zinc ions essential for catalytic function. Molecular dynamics simulations reveal that the aldehyde group stabilizes interactions with RdRp residues Asp760 and Asp761, reducing template-primer RNA binding by 40% [1].

Structure-Activity Relationships of C-4 Aldehyde Substitutions

The C-4 aldehyde group profoundly influences pharmacological activity through three mechanisms:

  • Electronic Effects: The electron-withdrawing aldehyde increases quinoline ring electrophilicity, enhancing metal coordination and enzyme inhibition.
  • Steric Modulation: The planar aldehyde group minimizes steric hindrance, optimizing interactions with Top1 and viral neuraminidase.
  • Reactivity: The aldehyde participates in covalent bond formation with biological nucleophiles (e.g., lysines, cysteines), prolonging target residence time.

XLogP3

1.5

Dates

Modify: 2023-08-19

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